molecular formula C10H21ClN2O2 B1272280 Tert-butyl 1,4-diazepane-1-carboxylate Hydrochloride CAS No. 1049743-87-4

Tert-butyl 1,4-diazepane-1-carboxylate Hydrochloride

Cat. No.: B1272280
CAS No.: 1049743-87-4
M. Wt: 236.74 g/mol
InChI Key: OHBGTHHJAGXLKQ-UHFFFAOYSA-N
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Description

Tert-butyl 1,4-diazepane-1-carboxylate Hydrochloride: is a chemical compound with the molecular formula C10H20N2O2 . It is commonly used as a biochemical reagent in various scientific research fields, including chemistry, biology, and medicine. This compound is known for its role as a building block in the synthesis of more complex molecules and its utility in life science-related research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 1,4-diazepane-1-carboxylate Hydrochloride typically involves the reaction of homopiperazine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as acetonitrile and reagents like triethylamine .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for this compound in various applications. The industrial process follows similar synthetic routes but is optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 1,4-diazepane-1-carboxylate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted diazepane derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Scientific Research Applications

Tert-butyl 1,4-diazepane-1-carboxylate Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a biochemical reagent in various biological assays and experiments.

    Medicine: Investigated for its potential therapeutic applications and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Tert-butyl 1,4-diazepane-1-carboxylate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison: Tert-butyl 1,4-diazepane-1-carboxylate Hydrochloride is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its stability and ease of synthesis. Its versatility as a building block in organic synthesis and its broad range of applications in scientific research further highlight its uniqueness .

Biological Activity

Tert-butyl 1,4-diazepane-1-carboxylate hydrochloride, often referred to as Boc-homopiperazine hydrochloride, is a chemical compound with the molecular formula C₁₀H₂₁ClN₂O₂ and a molecular weight of 236.74 g/mol. This compound is recognized for its structural features, including a tert-butyl group and a diazepane moiety, which contribute to its unique chemical properties. Its significance lies in its application as a versatile building block in organic synthesis and its potential biological activities.

Biological Activity

Research indicates that tert-butyl 1,4-diazepane-1-carboxylate derivatives exhibit significant biological activities. Notably, some derivatives have been identified as inhibitors of factor Xa, an important target in anticoagulant therapy. This suggests potential applications in treating thromboembolic disorders. The compound's ability to interact with biological systems makes it a candidate for further pharmacological studies.

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects depending on the specific target and pathway involved .

Therapeutic Applications

The therapeutic potential of this compound is being explored in various areas:

  • Anticoagulant Therapy : As mentioned, certain derivatives act as inhibitors of factor Xa.
  • Neurological Disorders : Research into its role as a selective ligand for specific receptors could lead to developments in treating conditions like anxiety or depression .
  • Cancer Treatment : Due to its structural similarity to other biologically active compounds, it may serve as a scaffold for developing novel anticancer agents.

Case Studies

Several studies have investigated the biological activities of this compound:

  • Factor Xa Inhibition : A study demonstrated that specific derivatives of this compound showed promising results in inhibiting factor Xa activity, suggesting potential use in anticoagulant therapies.
  • Receptor Binding Studies : Research indicated that the compound could selectively bind to certain receptors involved in neurological pathways, demonstrating potential for therapeutic applications in psychiatric disorders .
  • Stability and Metabolism : Investigations into the metabolic stability of this compound revealed that it remains stable in human plasma and liver microsomes, indicating low susceptibility to hepatic metabolism and potential for systemic circulation without significant degradation .

Summary of Biological Activities

Activity Type Description Reference
Factor Xa InhibitionInhibits factor Xa, relevant for anticoagulant therapy
Receptor InteractionPotential binding to neurological receptors
Metabolic StabilityStable in plasma; low CYP450 inhibition

Properties

IUPAC Name

tert-butyl 1,4-diazepane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-7-4-5-11-6-8-12;/h11H,4-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBGTHHJAGXLKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373213
Record name 1-Boc-homopiperazine HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049743-87-4
Record name 1-Boc-homopiperazine HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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